1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
Overview
Description
Cutamesine dihydrochloride is a synthetic compound known for its role as a selective sigma-1 receptor agonist. Sigma-1 receptors are chaperone proteins primarily located in the endoplasmic reticulum of cells in the central nervous system. These receptors are involved in modulating calcium release and apoptosis, making cutamesine dihydrochloride a compound of interest in neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cutamesine dihydrochloride is synthesized through a multi-step process involving the formation of a piperazine ring. The core functional group is a six-membered heterocycle with two nitrogen atoms. The synthesis typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.
Substitution Reactions: The piperazine ring undergoes substitution reactions with phenethyl and phenpropyl groups.
Industrial Production Methods
Industrial production of cutamesine dihydrochloride involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cutamesine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Cutamesine dihydrochloride has several scientific research applications:
Neurological Research: It is used to study the sigma-1 receptor’s role in modulating calcium release and apoptosis in the central nervous system.
Stroke Recovery: Clinical trials have shown that cutamesine dihydrochloride can enhance functional recovery after ischemic stroke by promoting neuroplasticity.
Retinal Protection: Research indicates that cutamesine dihydrochloride can protect photoreceptor cells from light-induced damage, making it a potential therapeutic agent for retinal diseases.
Cognitive Enhancement: Studies suggest that cutamesine dihydrochloride can improve cognitive function in models of memory impairment.
Mechanism of Action
Cutamesine dihydrochloride exerts its effects by selectively binding to sigma-1 receptors. These receptors act as molecular chaperones, stabilizing proteins in response to cellular stress. The activation of sigma-1 receptors by cutamesine dihydrochloride modulates calcium release and apoptosis, leading to various physiological effects, including the activation of dopamine-releasing neurons and repression of the MAPK/ERK pathway .
Comparison with Similar Compounds
Cutamesine dihydrochloride is unique due to its high selectivity for sigma-1 receptors. Similar compounds include:
Haloperidol: An antipsychotic drug that also binds to sigma-1 receptors but with lower selectivity.
NE-100: A sigma-1 receptor antagonist used in research to study the receptor’s function.
Pentazocine: An opioid analgesic that acts as a sigma-1 receptor agonist but with less specificity compared to cutamesine dihydrochloride.
Cutamesine dihydrochloride’s high selectivity and efficacy make it a valuable tool in neurological research and potential therapeutic applications.
Biological Activity
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, commonly referred to as SA-4503 or Cutamesine, is a synthetic compound that exhibits significant pharmacological activity primarily through its action as a sigma-1 receptor (σ1R) agonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Name: this compound
- CAS Number: 165377-44-6
- Molecular Formula: C23H32N2O2·2ClH
- Molecular Weight: 441.44 g/mol
SA-4503 acts primarily as a selective agonist for the sigma-1 receptor with an IC50 value of approximately 17.4 nM for σ1R and significantly lower affinity for σ2R (IC50 = 1784 nM) . The sigma-1 receptor is implicated in various neurobiological processes, including modulation of neurotransmitter release, neuroprotection, and regulation of calcium signaling within cells .
Cognitive Enhancement
Research indicates that SA-4503 may enhance cognitive functions. In animal models, oral administration has been shown to increase cerebral acetylcholine (ACh) levels in the frontal cortex and hippocampus, suggesting a potential role in improving memory and learning capabilities .
Antidepressant Effects
SA-4503 has demonstrated antidepressant-like effects in various behavioral tests. For instance, it significantly reduced immobility time in the forced swim test in mice, indicating potential efficacy in combating depressive symptoms .
Neuroprotective Properties
The compound has been studied for its neuroprotective effects in models of ischemic stroke. Activation of σ1R by SA-4503 was associated with improved functional recovery post-stroke, although it did not significantly alter inflammatory markers such as TNF-α and IL-1β in microglial cultures exposed to hypoxia .
Interaction with Neurotransmitters
Studies have shown that SA-4503 influences dopamine and norepinephrine turnover in the brain. At higher doses (50–250 mg/kg), it transiently increased dopamine levels in specific brain regions but subsequently led to a decrease . This modulation could be relevant for disorders characterized by dopaminergic dysfunction.
Research Findings
Case Studies
In experimental models, SA-4503 has been shown to facilitate recovery from cognitive deficits associated with neurodegenerative diseases. One study highlighted its potential in stabilizing synaptic structures in mouse models of Alzheimer’s disease by acting on σ1R .
Properties
CAS No. |
165377-44-6 |
---|---|
Molecular Formula |
C23H33ClN2O2 |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride |
InChI |
InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H |
InChI Key |
IWAWUADQLKNPLR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl |
Key on ui other cas no. |
165377-44-6 |
Synonyms |
(11C)SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride cutamesine SA 4503 SA-4503 SA4503 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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